![molecular formula C15H16N4S B2513936 1-(4-methylphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazine-7-thiol CAS No. 2097935-75-4](/img/structure/B2513936.png)

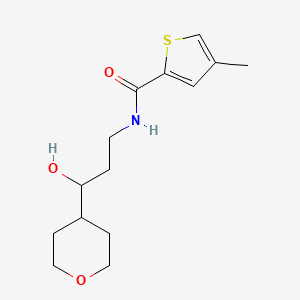

1-(4-methylphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazine-7-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-methylphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazine-7-thiol, also known as MPPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPT is a thiol-containing compound that belongs to the pyrazolopyridazine class of molecules.

科学的研究の応用

- Pyrazolines, including derivatives like our compound, have demonstrated antibacterial properties. They inhibit bacterial growth and may be explored as potential agents against various pathogens .

- Researchers have reported antifungal effects of pyrazolines. These compounds could be investigated further for their ability to combat fungal infections .

- Pyrazolines have shown promise as antiparasitic agents. Investigating their efficacy against parasites could lead to novel treatments .

- Some pyrazolines exhibit anti-inflammatory activity. Understanding their mechanisms of action and potential applications in managing inflammatory conditions is crucial .

- Oxidative stress contributes to various diseases. Pyrazolines, by acting as antioxidants, may protect cells from damage caused by reactive oxygen species (ROS) .

- Our compound’s impact on acetylcholinesterase (AchE) activity in the brain of organisms (such as fish alevins) is worth investigating. AchE plays a critical role in nerve impulse transmission, and alterations in its activity can affect behavior and survival .

Antibacterial Activity

Antifungal Potential

Antiparasitic Properties

Anti-Inflammatory Effects

Antioxidant Activity

Neurotoxicity Assessment

These applications highlight the diverse potential of this pyrazoline derivative. Further research and exploration are necessary to fully understand its mechanisms and therapeutic implications . Additionally, recent methods for synthesizing related pyrazolo derivatives have been explored, which could aid in drug development . Moreover, existing pyrazolo[3,4-d]pyrimidines have inspired the synthesis of kinase inhibitors, suggesting avenues for anticancer drug development . 🌟

作用機序

Target of action

Pyrazolopyridazinones, a class of compounds to which “4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione” belongs, are known to inhibit phosphodiesterases (PDE), particularly PDE5 . PDEs are enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in many cellular functions .

Mode of action

The compound likely interacts with its target, PDE5, by binding to the enzyme’s active site and preventing it from hydrolyzing cAMP and cGMP . This results in an increase in the levels of these second messengers within the cell .

Biochemical pathways

The increase in cAMP and cGMP levels affects various biochemical pathways. For instance, elevated cAMP levels can activate protein kinase A, which in turn phosphorylates a number of other proteins, affecting processes such as gene transcription, ion channel conductivity, and apoptosis .

Pharmacokinetics

Similar compounds are often well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of action

The inhibition of PDE5 and the subsequent increase in cAMP and cGMP levels can have a variety of effects at the molecular and cellular level, including changes in gene expression, ion channel activity, and cell survival .

Action environment

The action, efficacy, and stability of “4-Isopropyl-1-(p-tolyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione” can be influenced by various environmental factors. For example, the pH of the surrounding environment can affect the compound’s solubility and therefore its bioavailability .

特性

IUPAC Name |

1-(4-methylphenyl)-4-propan-2-yl-6H-pyrazolo[3,4-d]pyridazine-7-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4S/c1-9(2)13-12-8-16-19(14(12)15(20)18-17-13)11-6-4-10(3)5-7-11/h4-9H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTDKIXYXOXCHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NNC3=S)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methylphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazine-7-thiol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-fluorobenzyl)-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2513853.png)

![(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2513854.png)

![N-[(2S)-1-(Methylamino)-1-oxopropan-2-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2513856.png)

![N-(3-chloro-4-methoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2513857.png)

![7-(4-Chlorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2513859.png)

![Tert-butyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2513860.png)

![2-(4-benzhydrylpiperazino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2513868.png)

![1-butyl-4-(4-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2513870.png)

![3-(2,2-Difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)propanoic acid](/img/structure/B2513875.png)